(S)-ATPO

Enantiopharmacology AMPA Receptor Stereospecificity

(S)-ATPO (CAS 252930-37-3) is the sole pharmacologically active enantiomer—the (R)-antipode is completely inactive. This unique AMPA receptor antagonist (GluR1-4) with weak GluR5 partial agonism enables unambiguous stereospecificity controls and subunit discrimination in electrophysiology. With ~11-fold higher potency than AMOA (IC50 28 μM vs. 320 μM) and a known GluR2 co-crystal structure (PDB 1N0T), (S)-ATPO is the definitive tool for rational design and reproducible outcomes. Avoid generic substitutes that lack stereochemical fidelity.

Molecular Formula C10H16N5O13P3
Molecular Weight 507.18 g/mol
CAS No. 126827-79-0
Cat. No. B057859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-ATPO
CAS126827-79-0
SynonymsAdenosine Triphosphate
Adenosine Triphosphate, Calcium Salt
Adenosine Triphosphate, Chromium Ammonium Salt
Adenosine Triphosphate, Chromium Salt
Adenosine Triphosphate, Magnesium Chloride
Adenosine Triphosphate, Magnesium Salt
Adenosine Triphosphate, Manganese Salt
Adenylpyrophosphate
ATP
ATP MgCl2
ATP-MgCl2
Atriphos
CaATP
Chromium Adenosine Triphosphate
Cr(H2O)4 ATP
CrATP
Magnesium Adenosine Triphosphate
Manganese Adenosine Triphosphate
MgATP
MnATP
Striadyne
Molecular FormulaC10H16N5O13P3
Molecular Weight507.18 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N
InChIInChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
InChIKeyZKHQWZAMYRWXGA-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1000000 mg/L
1.97 M
1000.0 mg/mL;  862 mg/mL (magnesium salt)

Structure & Identifiers


Interactive Chemical Structure Model





(S)-ATPO Procurement Guide: Key Specifications for the AMPA/Kainate Receptor Antagonist


(S)-ATPO (CAS 252930-37-3) is the pharmacologically active (S)-enantiomer of the competitive glutamate receptor antagonist ATPO, which targets AMPA-preferring receptors (GluR1-4) [1]. This compound is characterized by its unique dual activity profile as a potent antagonist at AMPA receptors while exhibiting weak partial agonism at the kainate receptor subunit GluR5 [2]. (S)-ATPO serves as a high-purity research tool (>95% purity) suitable for detailed electrophysiological and binding studies of ionotropic glutamate receptor function [1].

Critical Differences: Why (S)-ATPO Cannot Be Replaced by Generic AMPA Antagonists


Generic substitution among AMPA receptor antagonists is scientifically unsound due to (S)-ATPO's unique stereochemical requirement for activity, its distinct subunit selectivity profile across GluR1-4 and GluR5, and its fundamentally different molecular binding mechanism compared to classical antagonists like DNQX. The (R)-enantiomer is completely inactive across all test systems, demonstrating absolute stereospecificity [1]. Furthermore, (S)-ATPO exhibits a unique mixed antagonist/partial agonist profile at GluR5 that is absent in standard AMPA antagonists, making direct substitution without careful experimental validation impossible [2]. These differences directly impact experimental outcomes in electrophysiology, binding assays, and in vivo studies.

(S)-ATPO Evidence-Based Differentiation: Quantitative Comparator Data


Absolute Stereospecificity: (S)-ATPO vs. (R)-ATPO Enantiomer Comparison

(S)-ATPO is the sole active enantiomer of ATPO. In direct head-to-head comparison, (R)-ATPO was essentially inactive as an agonist or antagonist in all test systems, while (S)-ATPO potently inhibited [3H]AMPA binding and antagonized AMPA-induced depolarization [1]. This absolute stereospecificity mandates procurement of the pure (S)-enantiomer for any functional studies.

Enantiopharmacology AMPA Receptor Stereospecificity

Functional Antagonism in Native Tissue: (S)-ATPO vs. AMOA Comparison

In the rat cortical wedge preparation, (S)-ATPO (as ATPO) inhibited AMPA-induced depolarization with an IC50 of 28 μM, demonstrating significantly higher potency than the parent AMPA antagonist AMOA (IC50 = 320-329 μM) [1][2]. This ~11-fold increase in potency in a native tissue preparation highlights (S)-ATPO's improved efficacy over earlier AMPA antagonists.

Cortical Wedge AMPA Receptor Electrophysiology

Subunit-Selective Antagonism: (S)-ATPO vs. GluR5 Partial Agonism

(S)-ATPO exhibits a unique dual functional profile across glutamate receptor subunits. It acts as a competitive antagonist at GluR1-4 (Ki = 2.0-6.7 μM for kainate-evoked responses) and a weak partial agonist at GluR5 (Ki = 23 μM) [1]. In contrast, classical AMPA antagonists like DNQX do not display this subunit-dependent functional switching. Furthermore, (S)-ATPO is inactive at GluR6 and GluR6/KA2, providing a clean selectivity window not found in many broad-spectrum iGluR antagonists.

Subunit Selectivity Kainate Receptor GluR5

Binding Mode Differentiation: (S)-ATPO vs. DNQX Structural Comparison

High-resolution X-ray crystallography (2.1 Å) reveals that (S)-ATPO and DNQX stabilize the open form of the GluR2 ligand-binding core through distinct sets of molecular interactions [1]. While both are competitive antagonists, their different binding modes imply non-identical structure-activity relationships and potential for differential off-target effects. The isoxazole moiety of (S)-ATPO acts primarily as a spacer, a feature not shared by DNQX's quinoxalinedione scaffold.

X-ray Crystallography GluR2 Ligand-Binding Core

Optimal Use Cases for (S)-ATPO in Research and Drug Discovery


Enantioselective Pharmacology Studies of AMPA Receptors

Use (S)-ATPO to establish stereospecificity requirements in AMPA receptor pharmacology. Direct comparison with inactive (R)-ATPO provides a robust control for enantiomer-dependent effects, ensuring that observed biological activity is correctly attributed to the (S)-enantiomer [1].

Subunit-Specific Profiling of Recombinant iGluRs

Employ (S)-ATPO to discriminate between AMPA (GluR1-4) and kainate (GluR5, GluR6) receptor subunits. Its unique partial agonist activity at GluR5 and inactivity at GluR6 provide a valuable tool for dissecting subunit composition in heteromeric complexes expressed in Xenopus oocytes or mammalian cell lines [2].

Native Tissue Electrophysiology with Improved Potency

Apply (S)-ATPO in cortical wedge or slice preparations where its ~11-fold higher potency over AMOA (IC50 28 μM vs. 320 μM) allows for lower working concentrations, reducing potential off-target effects and solvent-related artifacts in native tissue recordings [3].

Structure-Based Drug Design of Novel AMPA Antagonists

Utilize the high-resolution crystal structure of (S)-ATPO bound to GluR2 (PDB 1N0T) as a template for rational design of next-generation AMPA receptor antagonists with improved selectivity or pharmacokinetic properties, leveraging its distinct binding mode compared to DNQX [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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